ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thienopyrimidines
Preparation Methods
The synthesis of ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 5-METHYL-3-[2-(2-METHYLPROPOXY)-2-OXOETHYL]-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives and related compounds. Similar compounds include:
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds with a pyrimidine core but different substituents and functional groups.
Thiazole derivatives: These compounds have a thiazole ring instead of a thieno ring, resulting in different chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for a variety of scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-3-[2-(2-methylpropoxy)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-5-22-16(21)13-10(4)12-14(24-13)17-8-18(15(12)20)6-11(19)23-7-9(2)3/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMFVXBUBWQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)OCC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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